molecular formula C35H42ClF4N7O6 B12387609 Divarasib adipate CAS No. 2762240-36-6

Divarasib adipate

Cat. No.: B12387609
CAS No.: 2762240-36-6
M. Wt: 768.2 g/mol
InChI Key: KUWNSHZGOCXVAI-QJHJCNPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Divarasib adipate is a potent and selective inhibitor of the Kirsten Rat Sarcoma viral oncogene homolog (KRAS) G12C mutation. This mutation is a common oncogenic driver found in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This compound has shown promising efficacy in preclinical and clinical studies, making it a potential game-changer in the treatment landscape for KRAS G12C-mutated cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Divarasib adipate is synthesized through a series of chemical reactions that involve the formation of covalent bonds with the KRAS G12C protein. The synthetic route typically includes the following steps:

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Divarasib adipate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of divarasib that retain or enhance its inhibitory activity against KRAS G12C .

Scientific Research Applications

Divarasib adipate has a wide range of scientific research applications, including:

Mechanism of Action

Divarasib adipate exerts its effects by covalently binding to the KRAS G12C protein, locking it in an inactive state. This prevents the protein from activating downstream signaling pathways that promote cancer cell proliferation and survival. The molecular targets of this compound include the KRAS G12C protein and associated signaling pathways such as the MAPK and PI3K pathways .

Comparison with Similar Compounds

Divarasib adipate’s unique properties and promising clinical results make it a valuable addition to the arsenal of targeted cancer therapies.

Biological Activity

Divarasib adipate, also known as GDC-6036, is a potent and selective inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This article delves into the biological activity of this compound, presenting data from clinical trials, pharmacokinetics, safety profiles, and efficacy results.

Overview of this compound

Divarasib is classified as a covalent KRAS G12C inhibitor. It has been engineered to exhibit high potency and selectivity against the KRAS G12C mutation, which plays a critical role in oncogenesis. The compound is administered orally and has shown promising results in various clinical settings.

Divarasib functions by irreversibly binding to the cysteine residue in the KRAS G12C protein, thereby inhibiting its activity. This mechanism disrupts downstream signaling pathways involved in cell proliferation and survival, making it a valuable therapeutic option for tumors harboring this mutation.

Phase 1 Study Results

A pivotal phase 1 study evaluated the safety and efficacy of divarasib in patients with advanced solid tumors harboring the KRAS G12C mutation. Key findings include:

  • Patient Demographics : A total of 137 patients were treated, including those with NSCLC (60 patients), CRC (55 patients), and other solid tumors (22 patients).
  • Dosing : Patients received doses ranging from 50 to 400 mg once daily.
  • Response Rates :
    • NSCLC : Confirmed response rate of 53.4% with a median progression-free survival (PFS) of 13.1 months.
    • CRC : Confirmed response rate of 29.1% with a median PFS of 5.6 months.
  • Adverse Events : Treatment-related adverse events occurred in 93% of patients; however, most were low-grade (grade 1 or 2) and manageable .

Long-term Follow-up Data

Recent updates from ongoing studies have highlighted the durability of responses to divarasib:

  • Median Treatment Duration : Patients continued treatment for a median duration of 9.57 months.
  • Long-term Safety : Among patients who continued treatment beyond one year, only 2% reported new-onset grade 3 adverse events.
  • Efficacy Metrics :
Tumor TypeObjective Response Rate (ORR)Median PFSMedian Duration of Response (DOR)
NSCLC (n=44)59.1% (95% CI, 43.3 to 73.7)15.3 months (95% CI, 12.3 to 25.9)14.0 months (95% CI, 11.1 to 24.7)
CRC (n=45)33.3% (95% CI, 20.0 to 49.0)6.9 months (95% CI, 5.3 to 9.1)7.8 months (95% CI, 5.7 to 14.0)
Other Solid Tumors (n=27)33.3% (95% CI, 16.5 to 54.0)7.1 months (95% CI, 5.4 to 10.5)6.0 months (95% CI, 4.2 to 15.0)

This data indicates that divarasib maintains significant efficacy over extended treatment periods .

Pharmacokinetics

Divarasib exhibits favorable pharmacokinetic properties:

  • Bioavailability : It is highly bioavailable when administered orally.
  • Half-life : The compound has a half-life that supports once-daily dosing.
  • Metabolism : Primarily metabolized by liver enzymes with minimal renal excretion .

Case Studies

Several case studies have illustrated the clinical impact of divarasib:

  • Case Study in NSCLC : A patient with heavily pre-treated NSCLC showed a complete response after six months on divarasib therapy, highlighting its potential even in advanced disease stages.
  • Combination Therapy : In ongoing trials combining divarasib with cetuximab for CRC patients, preliminary results indicate an ORR of approximately 62%, suggesting enhanced efficacy when paired with other treatments .

Properties

CAS No.

2762240-36-6

Molecular Formula

C35H42ClF4N7O6

Molecular Weight

768.2 g/mol

IUPAC Name

1-[(3S)-4-[7-[6-amino-4-methyl-3-(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]quinazolin-4-yl]-3-methylpiperazin-1-yl]prop-2-en-1-one;hexanedioic acid

InChI

InChI=1S/C29H32ClF4N7O2.C6H10O4/c1-5-21(42)40-9-10-41(16(3)13-40)27-18-12-19(30)22(26-23(29(32,33)34)15(2)11-20(35)36-26)24(31)25(18)37-28(38-27)43-14-17-7-6-8-39(17)4;7-5(8)3-1-2-4-6(9)10/h5,11-12,16-17H,1,6-10,13-14H2,2-4H3,(H2,35,36);1-4H2,(H,7,8)(H,9,10)/t16-,17-;/m0./s1

InChI Key

KUWNSHZGOCXVAI-QJHJCNPRSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OC[C@@H]5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O

Canonical SMILES

CC1CN(CCN1C2=NC(=NC3=C(C(=C(C=C32)Cl)C4=C(C(=CC(=N4)N)C)C(F)(F)F)F)OCC5CCCN5C)C(=O)C=C.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.